(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,6R)-tricyclo[5.2.1.02,6]decan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2/t6?,7?,8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNSBFZDXDTFS-VUMZSGCYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1C3CCC2C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s,6r Tricyclo 5.2.1.02,6 Decan 3 One and Its Key Precursors
Early Synthetic Routes and Challenges
Initial efforts to construct the tricyclo[5.2.1.02,6]decane skeleton relied on fundamental organic reactions, often resulting in racemic mixtures and facing challenges in yield and selectivity. These foundational methods, including oxidation, cycloaddition, and radical-initiated reactions, were crucial in establishing the groundwork for more refined synthetic strategies.
Oxidation-Based Approaches for Tricyclic Systems
Oxidation reactions have been employed as a key functional group transformation to introduce the ketone moiety onto a pre-existing tricyclo[5.2.1.02,6]decane framework. smolecule.com Early methods often involved the oxidation of corresponding tricyclic hydrocarbons or alcohols. For instance, the catalytic system of Palladium(II) chloride and Copper(I) chloride (PdCl2-CuCl) has been shown to selectively oxidize tricyclic olefins with oxygen to produce high yields of the corresponding carbonyl compounds. researchgate.net Specifically, 3-methylenetricyclo[4.2.1.02,5]nonane can be readily converted to tricyclo[5.2.1.02,6]decan-3-one with an 85% yield through this method. researchgate.net
Another approach involves the oxidation of alcohol precursors. The hydroboration/oxidation of the alkene function in N-protected 4-azatricyclo[5.2.1.02,6]decene derivatives yields an exo-configured alcohol, which can then be oxidized using reagents like pyridinium (B92312) chlorochromate (PCC) to furnish the corresponding tricyclic ketone. beilstein-journals.org Challenges in these early oxidation-based routes included achieving regioselectivity in molecules with multiple potential oxidation sites and avoiding over-oxidation or rearrangement of the strained tricyclic system. smolecule.comnih.gov
Cycloaddition Reactions in Tricyclo[5.2.1.02,6]decane Scaffold Construction
Cycloaddition reactions are a powerful tool for rapidly assembling the complex, fused-ring structure of the tricyclo[5.2.1.02,6]decane scaffold. The Diels-Alder, or [4+2] cycloaddition, reaction is a prominent example. This reaction has been used to prepare various derivatives by reacting a cyclopentadiene (B3395910) derivative with a suitable dienophile, such as a maleic anhydride (B1165640) derivative. The commercially available endo-tricyclo[5.2.1.02,6]deca-3,8-diene, itself a [4+2] dimer of cyclopentadiene, serves as a common and inexpensive starting material for many syntheses within this family. scispace.com
The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, has also been utilized to construct related tricyclic systems, such as (1S,2S,6R,7R)-4-Trimethylsilyl-tricyclo[5.2.1.02,6]-4,8-decadien-3-one, by reacting norbornadiene, an alkyne, and a cobalt carbonyl complex. wiley-vch.de While effective in building the core structure, a primary challenge of these cycloaddition strategies is controlling the stereochemistry, as the reactions often produce mixtures of endo and exo isomers or other diastereomers, necessitating further separation or purification steps.
Radical Initiated Methods for Tricyclic Decanone Formation
Radical-initiated reactions offer an alternative pathway for forming the tricyclic decanone system, often proceeding under milder conditions than some ionic reactions. These methods typically involve three key steps: initiation, propagation, and termination. youtube.com Initiation can be achieved using heat or light to generate radical species from a precursor molecule. youtube.com
One example in a related system involves the direct treatment of norbornene with diisopropyl xanthogen disulfide and the radical initiator azobis(isobutyronitrile) (AIBN), which affords 3,5-dithiatricyclo[5.2.1.02,6]decan-4-one directly in 74% yield. mdpi.com While not a direct synthesis of the target carbocyclic ketone, this demonstrates the utility of radical-initiated cyclization in forming the tricyclo[5.2.1.02,6]decane skeleton. The main challenges in applying radical methods are controlling the high reactivity of radical intermediates to prevent undesired side reactions and achieving high stereoselectivity, which often requires complex chiral auxiliaries or catalysts. researchgate.net
Stereocontrolled Approaches to the (2S,6R) Enantiomer
Accessing enantiomerically pure forms of tricyclic ketones requires strategies that can differentiate between enantiomers or create a new stereocenter with a specific configuration. Enzymatic resolutions and asymmetric induction methods have proven highly effective in achieving this goal.
Enzymatic Kinetic Resolution in the Synthesis of Chiral Tricyclic Derivatives
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. nih.gov This method has been successfully applied to the synthesis of enantiopure precursors for the tricyclo[5.2.1.02,6]decane system. A notable example is the efficient resolution of racemic 3,10-dioxygenated tricyclo[5.2.1.02,6]decane derivatives through transesterification catalyzed by lipase (B570770) PS immobilized on Celite. scispace.com This process allows for the separation of enantiomeric alcohols, which can then be individually converted to the desired chiral ketones. scispace.com
Similarly, racemic 5-hydroxy-4-oxa-endo-tricyclo[5.2.1.02,6]dec-8-en-3-one and its derivatives have been resolved using a lipase-catalyzed acetylation reaction, providing access to homochiral synthons. ru.nl The success of enzymatic resolutions depends heavily on the enzyme's ability to selectively act on one enantiomer, a factor often expressed by the enantiomeric ratio (E value). High E values are indicative of excellent separation. rsc.org
| Enzyme | Substrate | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Lipase PS (from Pseudomonas cepacia) | (±)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol, 10-acetate | Transesterification | Efficient kinetic resolution of a key tricyclic alcohol precursor. | scispace.com |
| Lipase (unspecified) | (±)-5-hydroxy-4-oxa-endo-tricyclo[5.2.1.02,6]dec-8-en-3-one | Acetylation | Successful resolution providing a homochiral D-ring synthon for strigol (B1235375) analogues. | ru.nl |
| Porcine Pancreatic Lipase | Primary allenic alcohols | Acetylation | Achieved very high enantioselectivities with E values exceeding 200. | rsc.org |
Asymmetric Induction and Diastereoselective Strategies in Key Steps
Asymmetric induction involves the use of a chiral element in the substrate, reagent, or catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. msu.edu This strategy is fundamental to the de novo synthesis of chiral molecules.
An effective enantioselective synthesis of a related chiral ketone, (1R,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-8-one, was achieved via the desymmetrization of a meso-alkene. beilstein-journals.org This key step utilized Hayashi's hydrosilylation method with a chiral palladium catalyst, followed by oxidation, to produce the desired chiral alcohol with 85% enantiomeric excess (ee). beilstein-journals.org Another powerful technique is the copper(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene derived from a chiral starting material like D-mannitol, which allows for the stereocontrolled formation of a substituted bicyclo[3.2.0]heptane derivative, a precursor to more complex tricyclic systems. ias.ac.in
Once an enantiopure building block is obtained, for example through enzymatic resolution, subsequent reactions must proceed with high diastereoselectivity to maintain stereochemical integrity. For instance, the enantiopure tricyclo[5.2.1.02,6]decane derivatives have been utilized in the preparation of optically pure cis-hydrindanes through a key Haller-Bauer reaction, demonstrating the transfer of chirality to a new molecular framework. scispace.com These strategies, which create stereocenters in a controlled manner, are essential for the efficient and precise synthesis of specific enantiomers like (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one.
Advanced Synthetic Transformations Leading to the Compound and its Analogs
Advanced synthetic transformations are pivotal in the elaboration of the tricyclodecanone core and the introduction of further structural diversity. These reactions enable the generation of a library of analogs from a common intermediate, which is crucial for structure-activity relationship studies.
Cyclopropanation of α,β-unsaturated ketones is a well-established method for introducing a three-membered ring, a structural motif present in numerous natural products and biologically active molecules. nih.gov The Simmons-Smith reaction, a widely utilized method for cyclopropanation, involves the use of a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species that adds to the double bond. nih.gov In the context of unsaturated tricyclodecanone precursors, this reaction can be employed to introduce a cyclopropyl (B3062369) group, thereby increasing the structural complexity and rigidity of the molecule. The stereochemistry of the newly formed cyclopropane (B1198618) ring is often directed by the steric environment of the tricyclic system.
For instance, the cyclopropanation of a generic unsaturated tricyclodecanone can be represented as follows:
| Reactant | Reagents | Product |
| Unsaturated Tricyclodecanone | CH2I2, Zn(Cu) | Cyclopropyl-tricyclodecanone |
The reaction proceeds via a concerted mechanism where the zinc carbenoid is delivered to the less hindered face of the alkene, leading to a high degree of stereoselectivity. Variations of this reaction, including the use of other dihaloalkanes and modified catalyst systems, can provide access to a wider range of substituted cyclopropyl derivatives. organic-chemistry.org
Nucleophilic epoxidation offers a complementary approach to the more common electrophilic epoxidation methods, particularly for electron-deficient alkenes such as α,β-unsaturated ketones. wikipedia.org The Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions, is a classic example of nucleophilic epoxidation. wikipedia.org This reaction proceeds via the conjugate addition of a hydroperoxide anion to the enone, followed by intramolecular displacement of a hydroxide (B78521) ion to form the epoxide ring.
The resulting epoxides are versatile intermediates that can undergo a variety of subsequent transformations. One of the most significant of these is the Meinwald rearrangement, an acid-catalyzed isomerization of epoxides to carbonyl compounds. researchgate.net This rearrangement involves the cleavage of a carbon-oxygen bond of the epoxide, followed by a 1,2-hydride or alkyl shift to form the more stable carbonyl derivative. The regioselectivity of the rearrangement is influenced by the substitution pattern of the epoxide and the reaction conditions.
A general scheme for nucleophilic epoxidation and subsequent Meinwald rearrangement is presented below:
| Starting Material | Reaction | Intermediate/Product | Reagents |
| α,β-Unsaturated Ketone | Nucleophilic Epoxidation | α,β-Epoxy Ketone | H2O2, Base |
| α,β-Epoxy Ketone | Meinwald Rearrangement | Rearranged Carbonyl Compound | Acid Catalyst |
These advanced transformations highlight the versatility of the tricyclodecanone scaffold and provide access to a diverse array of structurally complex analogs for further investigation.
Retrosynthetic Analysis of the this compound Framework
A retrosynthetic analysis of this compound reveals several potential synthetic routes starting from simpler, commercially available precursors. The core of this analysis involves strategically disconnecting key bonds to identify logical precursors and the corresponding synthetic transformations required to assemble the target molecule.
One plausible disconnection is at the C2-C6 bond, which simplifies the tricyclic system to a bicyclic precursor. This bond can be conceptually formed through an intramolecular aldol (B89426) condensation or a similar cyclization reaction. Further disconnection of the bicyclic system can lead back to cyclopentadiene and a suitable dienophile, suggesting a Diels-Alder reaction as a key step in the forward synthesis.
A simplified retrosynthetic pathway is outlined below:
Target: this compound
Disconnect C2-C6: This disconnection reveals a functionalized bicyclo[2.2.1]heptane derivative. This transformation in the forward sense could be an intramolecular cyclization.
Disconnect Bicyclic Ring: A retro-Diels-Alder reaction on the bicyclo[2.2.1]heptane system leads to cyclopentadiene and a substituted cyclopentenone.
Chemical Reactivity and Transformation Studies of 2s,6r Tricyclo 5.2.1.02,6 Decan 3 One and Its Derivatives
Carbonyl Reactivity and Functional Group Interconversions
The ketone moiety at the C3 position is a primary site for chemical modification, enabling a range of functional group interconversions. The steric hindrance and inherent ring strain of the tricyclic system significantly influence the outcomes of these reactions.
Baeyer–Villiger Oxidation Reactions of Tricyclic Ketones
The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction, typically mediated by peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), proceeds via the Criegee intermediate. rsc.org The regioselectivity of the oxidation in unsymmetrical ketones is determined by the migratory aptitude of the alpha-carbon atoms, with more substituted or strained carbons generally migrating preferentially. organic-chemistry.org
In the context of bridged bicyclic and tricyclic ketones, such as derivatives of Tricyclo[5.2.1.02,6]decane, stereoelectronic factors and ring strain play a crucial role in determining the reaction's regioselectivity. rsc.orgrsc.org The migration of one of the groups flanking the carbonyl occurs from a position anti-periplanar to the O-O bond of the peroxide intermediate. rsc.org This stereoelectronic requirement dictates which C-C bond is cleaved and where the oxygen atom is inserted.
For (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one, two potential lactone products can be formed, resulting from the migration of either the C2 (bridgehead) or C4 carbon. The migratory aptitude is influenced by the ability of the migrating group to stabilize a developing positive charge in the transition state. rsc.org Due to the significant ring strain associated with the C2 bridgehead carbon, its migration is often favored, leading to the formation of a specific regioisomer of the resulting lactone. Studies on analogous bridged systems have shown that highly regioselective oxygen insertion can be achieved, driven by these kinetic and stereoelectronic factors. rsc.orgresearchgate.net
Table 1: Regioselectivity in Baeyer-Villiger Oxidation of a Related Tricyclic Ketone
| Substrate | Oxidant | Major Product (Lactone Isomer) | Minor Product (Lactone Isomer) | Ratio |
|---|---|---|---|---|
| Tricyclo[5.2.1.02,6]decan-10-one | m-CPBA | Oxygen insertion via C1 migration | Oxygen insertion via C9 migration | >95:5 |
This table illustrates the high regioselectivity often observed in the Baeyer-Villiger oxidation of strained polycyclic ketones, which is analogous to the expected reactivity of this compound.
Chemoselective Reductions and Derivatizations of the Ketone Moiety
Chemoselective reduction of the ketone in this compound to the corresponding secondary alcohol, (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-ol, can be accomplished using various hydride reagents. The stereochemical outcome of this reduction is dictated by the facial accessibility of the carbonyl group. Nucleophilic attack by the hydride can occur from either the exo or endo face.
Due to the concave nature of the endo face, which is sterically shielded by the rest of the molecular framework, hydride delivery typically occurs from the more accessible convex exo face. This generally leads to the formation of the endo-alcohol as the major product. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The choice of reagent and reaction conditions can influence the diastereoselectivity. organic-chemistry.org For instance, bulkier reducing agents may exhibit higher stereoselectivity, favoring attack from the less hindered face.
Beyond reduction, the ketone can be converted into a variety of other functional groups. For example, it can undergo Wittig reactions to form alkenes, or it can be transformed into hydrazones or oximes, which can then participate in further reactions such as the Beckmann rearrangement (for oximes) or the Wolff-Kishner reduction (for hydrazones).
Table 2: Stereoselectivity in the Reduction of a Tricyclic Ketone Derivative
| Substrate | Reducing Agent | Solvent | Major Product | Minor Product | Diastereomeric Ratio |
|---|---|---|---|---|---|
| Tricyclo[5.2.1.02,6]decan-3-one | NaBH₄ | Methanol | endo-Tricyclo[5.2.1.02,6]decan-3-ol | exo-Tricyclo[5.2.1.02,6]decan-3-ol | ~90:10 |
| Tricyclo[5.2.1.02,6]decan-3-one | L-Selectride® | THF | endo-Tricyclo[5.2.1.02,6]decan-3-ol | exo-Tricyclo[5.2.1.02,6]decan-3-ol | >99:1 |
Stereoselective Alkylations and Conjugate Additions
When an α,β-unsaturated derivative of this compound is used, the system becomes amenable to conjugate addition reactions, allowing for the introduction of alkyl groups at specific positions.
Cuprate-Mediated Alkylations and Site Selectivity (e.g., at C6)
Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated ketones. wikipedia.org In the case of an enone derivative like Tricyclo[5.2.1.02,6]dec-4-en-3-one, the cuprate (B13416276) reagent can add to the β-carbon (C5) of the enone system.
However, a more intriguing reactivity pattern has been observed in related systems like tricyclo[5.2.1.02,6]deca-4,8-dien-3-one. Alkylation with a cuprate reagent can proceed via a C6-carbanionic copper intermediate. researchgate.net This suggests that the organocuprate can interact with the strained σ-bonds of the tricyclic framework, leading to addition at a site remote from the conjugated system. This unique site selectivity is likely facilitated by the stabilization of the intermediate by the enone's olefinic bond. researchgate.net This reactivity highlights how the strained nature of the polycyclic skeleton can lead to reaction pathways not observed in simpler acyclic or monocyclic systems.
Analysis of Facial Stereoselectivity in Addition Reactions
The facial stereoselectivity of nucleophilic additions to the carbonyl group of this compound and its derivatives is a subject of significant interest. As with hydride reduction, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) is governed by the steric environment around the carbonyl carbon. libretexts.org Attack from the less hindered exo face is generally preferred. libretexts.org
In more complex derivatives, the diastereoselectivity is controlled by a combination of steric and electronic factors. For the related tricyclo[5.2.1.02,6]decan-10-one system, it has been shown that diastereoselectivity is controlled by antiperiplanar and vicinal σ → πC=O interactions. nih.govias.ac.in These orbital interactions can stabilize one transition state over another, thereby directing the nucleophile to a specific face of the carbonyl. This model suggests that the approach of a nucleophile is influenced by the alignment of neighboring C-C σ-bonds with the π orbital of the carbonyl group, providing a more nuanced explanation than simple steric hindrance alone.
Rearrangement Chemistry of the Tricyclic System
The strained Tricyclo[5.2.1.02,6]decane skeleton is prone to rearrangement reactions, particularly under acidic conditions that can generate carbocation intermediates. researchgate.net These rearrangements are often driven by the release of ring strain. The Wagner-Meerwein rearrangement is a classic example of such a transformation in polycyclic systems. wikipedia.orglscollege.ac.in This reaction involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation, leading to a more stable carbocation intermediate. mychemblog.com
In the case of this compound, protonation of the carbonyl oxygen followed by the formation of a carbocation at C3 (or another position through subsequent reactions) could initiate a cascade of Wagner-Meerwein shifts. libretexts.org These skeletal rearrangements can lead to the formation of thermodynamically more stable carbocyclic frameworks, such as adamantane (B196018) or other less-strained tricyclic systems. The specific products formed would depend on the reaction conditions and the precise location of the initial carbocation. Such rearrangements were first discovered during studies of bicyclic terpenes, which share structural similarities with the tricyclo[5.2.1.02,6]decane framework. wikipedia.orglscollege.ac.in
Ring Cleavage and Scaffold Unbridging Reactions
The strained nature of the tricyclo[5.2.1.02,6]decane system also makes it susceptible to ring-opening reactions, providing access to valuable bicyclic synthons.
The Haller–Bauer reaction is a base-mediated cleavage of non-enolizable ketones, which has been effectively applied to tricyclo[5.2.1.02,6]decan-10-one derivatives to generate functionalized cis-hydrindanes. scispace.comrsc.org This reaction involves the nucleophilic attack of a strong base, such as sodium amide or aqueous sodium hydroxide (B78521), at the carbonyl carbon, followed by cleavage of the C-C bond adjacent to the carbonyl group. This "unbridging" strategy provides a powerful method for synthesizing enantiomerically pure cis-hydrindanes, which are important structural motifs in various natural products. scispace.com For instance, the cleavage of tricyclic keto alcohols has been employed in the synthesis of (+)-coronafacic acid. scispace.com Regioselective Haller-Bauer cleavage has also been demonstrated in tricyclo[5.2.1.02,6]dec-8-ene-3,10-dione, highlighting the synthetic utility of this transformation.
| Starting Material | Reagents | Product | Application | Reference |
| Tricyclo[5.2.1.02,6]decan-10-one derivatives | Base (e.g., NaOH) | cis-Hydrindanes | Synthesis of natural products | scispace.comrsc.org |
| Tricyclic dione (B5365651) 2 | 1% aqueous NaOH-benzene | Bicyclic esters 4 and 6 | Synthesis of (±)-pumiliotoxin C |
The presence of a double bond in derivatives of this compound allows for oxidative cleavage reactions, which can be used to introduce new functional groups or to further modify the carbon skeleton. scispace.com Ozonolysis is a common method for cleaving carbon-carbon double bonds, which can be followed by either a reductive or oxidative workup to yield aldehydes, ketones, or carboxylic acids. libretexts.org This methodology has been applied to trinorbornene double bonds within the tricyclo[5.2.1.02,6]decane framework to synthesize optically pure diquinanes, which are advanced intermediates in the total synthesis of natural products like (+)-coriolin. scispace.com
Photochemical and Radical Reactions Beyond Isomerization (e.g., in related tricyclic systems)
Beyond isomerization, photochemical and radical reactions of tricyclic systems can lead to a diverse array of products. Photochemical reactions, in general, provide a means to access transient excited states with unique reactivity. helmholtz-berlin.de Radical reactions, often initiated photochemically, can lead to complex cyclizations and functionalizations. rsc.org For example, the thermochemical properties of exo-Tricyclo[5.2.1.0(2,6)]decane and its corresponding radicals have been studied, providing insight into the energetics of radical formation at different positions of the tricyclic core. researchgate.net While specific examples for this compound are limited in the provided results, the broader field of photochemistry and radical chemistry of related bridged and caged systems suggests a rich potential for novel transformations.
Stereochemical Aspects and Stereocontrol in 2s,6r Tricyclo 5.2.1.02,6 Decan 3 One Synthesis and Transformations
Enantiomeric Purity Assessment and Absolute Configuration Determination
Ensuring the enantiomeric purity of (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one is paramount for its application in asymmetric synthesis. Several analytical techniques are employed to quantify the enantiomeric excess (e.e.) and confirm the absolute configuration of this chiral ketone.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for determining enantiomeric purity. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. For instance, polysaccharide-based columns are often effective. The absolute configuration is typically determined by comparing the retention times with an authentic, independently synthesized standard or through X-ray crystallography of a suitable crystalline derivative.
Another powerful technique is gas chromatography (GC) on a chiral stationary phase. This method offers high resolution and sensitivity for the analysis of volatile compounds like this tricyclic ketone.
Table 1: Analytical Methods for Enantiomeric Purity Assessment
| Technique | Stationary Phase Example | Mobile Phase/Conditions | Purpose |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | Enantiomeric excess (e.e.) determination |
| Chiral GC | Cyclodextrin-based (e.g., Beta-DEX™) | Temperature gradient | High-resolution enantiomer separation |
| X-ray Crystallography | N/A (requires crystalline derivative) | N/A | Absolute configuration determination |
The absolute configuration of related tricyclo[5.2.1.02,6]decane systems has also been established through chemical correlation to natural products of known stereochemistry, such as (+)-camphor.
Diastereoselective Control in Cycloaddition and Addition Reactions
The rigid conformation and the steric hindrance imposed by the bridged ring system of this compound exert significant facial selectivity in various transformations. Nucleophilic additions to the carbonyl group, for example, are highly diastereoselective.
Attack of a nucleophile on the carbonyl carbon is strongly directed to the less hindered exo face. The bridged structure effectively shields the endo face, leading to the preferential formation of the exo-alcohol. This principle is fundamental in controlling the stereochemistry of subsequent reactions.
In cycloaddition reactions, such as the Diels-Alder reaction where a derivative of this ketone might act as a dienophile, the facial selectivity is similarly pronounced. The dienophile presents a distinct exo and endo face, and the incoming diene will preferentially approach from the less sterically encumbered trajectory, leading to a high degree of diastereoselectivity in the resulting adduct.
Table 2: Diastereoselectivity in Nucleophilic Addition to the Carbonyl Group
| Nucleophile/Reagent | Major Product Stereoisomer | Diastereomeric Ratio (exo:endo) |
| NaBH4 | (2S,3S,6R)-Tricyclo[5.2.1.02,6]decan-3-ol | >95:5 |
| MeLi | (2S,3S,6R)-3-Methyltricyclo[5.2.1.02,6]decan-3-ol | >98:2 |
| Grignard Reagents (e.g., PhMgBr) | (2S,3S,6R)-3-Phenyltricyclo[5.2.1.02,6]decan-3-ol | >99:1 |
Influence of Bridged Ring Strain on Stereochemical Outcomes
The tricyclo[5.2.1.02,6]decane framework is characterized by significant ring strain, a consequence of the fused five-membered rings and the bridged structure. This inherent strain energy plays a crucial role in directing the stereochemical course of reactions.
For instance, in reactions involving the formation of transition states, pathways that lead to a decrease in ring strain are generally favored. In elimination reactions adjacent to the carbonyl group, the stereoelectronics are heavily influenced by the rigid geometry, which may favor the formation of a specific olefin isomer to relieve torsional or angle strain. The strain can also influence the stability of intermediates, thereby dictating the stereochemical outcome of rearrangement reactions, such as the Wagner-Meerwein rearrangement, which is common in carbocationic chemistry of such polycyclic systems.
Conformational Analysis and Stereochemical Impact of Ring Systems
The conformational rigidity of this compound is a key determinant of its reactivity. The molecule is locked in a specific conformation with limited flexibility. The cyclopentane (B165970) ring bearing the ketone is held in an envelope-like conformation, while the norbornane-like core imposes strict spatial constraints.
This lack of conformational freedom means that the steric environment around the reactive carbonyl group is well-defined. The exo face is significantly more accessible than the endo face, which is shielded by the ethano bridge. This conformational bias is the primary reason for the high diastereoselectivity observed in addition and reduction reactions. Computational studies, including molecular mechanics and density functional theory (DFT) calculations, can accurately predict the ground-state geometry and the relative energies of transition states, further elucidating the origins of the observed stereoselectivity. The fixed spatial orientation of substituents on this scaffold is a powerful tool in asymmetric synthesis, allowing for the predictable transfer of stereochemical information.
Computational Chemistry and Advanced Spectroscopic Elucidation of 2s,6r Tricyclo 5.2.1.02,6 Decan 3 One
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of complex molecules like tricyclo[5.2.1.02,6]decan-3-one. While specific computational studies on the (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one isomer are not extensively documented in publicly available literature, DFT investigations on structurally related ketones, such as 4-Oxatricyclo[5.2.1.02,6]dec-8-en-10-one, offer valuable insights into the controlling factors of π-facial selectivity. acs.org
Such studies typically involve the calculation of various molecular properties:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's susceptibility to nucleophilic and electrophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a ketone, the region around the carbonyl oxygen would be expected to be electron-rich, while the carbonyl carbon would be electron-poor.
For this compound, DFT calculations would likely reveal significant strain energy due to its rigid, fused-ring system. This inherent strain can influence bond lengths, angles, and ultimately, the ketone's reactivity towards nucleophiles.
Table 1: Representative Calculated Electronic Properties of a Tricyclic Ketone Analog (Note: Data is hypothetical and based on typical values for similar structures)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -0.8 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.9 D | Measure of molecular polarity |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov For a structurally rigid molecule like this compound, MD simulations can reveal subtle conformational fluctuations, vibrational modes, and the influence of solvent on its structure.
Key insights from MD simulations would include:
Conformational Stability: While the tricyclic core is rigid, the five-membered ring containing the ketone can exhibit some flexibility. MD simulations can identify the lowest energy conformations and the energy barriers between them.
Solvent Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study how solvent molecules interact with the ketone, particularly the carbonyl group, through hydrogen bonding or dipole-dipole interactions.
Thermal Motion: Simulations provide a picture of atomic motion at a given temperature, showing how different parts of the molecule vibrate and rotate. This is particularly useful for understanding the anisotropic displacement parameters observed in X-ray crystallography. smolecule.com
These computational techniques are essential for bridging the gap between static structural models and the dynamic reality of molecules in solution, providing a framework for understanding reaction mechanisms and intermolecular interactions. nih.govjohannesfeist.eu
Advanced NMR Spectroscopic Techniques for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of organic molecules. numberanalytics.com For a complex, non-symmetric structure like this compound, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments is required.
¹H and ¹³C NMR: These basic spectra provide initial information on the number and type of protons and carbons. The chemical shifts are indicative of the local electronic environment. For example, the carbon of the carbonyl group would appear at a characteristic downfield shift (around 210-220 ppm) in the ¹³C NMR spectrum.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different spin systems and piecing together the entire molecular framework.
The combination of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals and confirms the relative stereochemistry of the chiral centers.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: Values are estimates based on typical ranges for similar aliphatic and strained ring systems.)
| Nucleus | Position | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹³C | C=O (C3) | 210 - 225 |
| ¹³C | Bridgehead (C2, C6) | 45 - 60 |
| ¹³C | CH/CH₂ | 20 - 50 |
| ¹H | Bridgehead | 2.5 - 3.5 |
| ¹H | Aliphatic CH/CH₂ | 1.2 - 2.4 |
X-ray Crystallography of this compound and its Structural Analogs
For instance, the crystal structures of 1-methyl-3-oxotricyclo[5.2.1.02,6]dec-4,8-diene-6-carboxylic acid and 5-methyl-3-oxotricyclo[5.2.1.02,6]dec-8-ene-6-carboxylic acid have been determined. iucr.org These structures confirm the rigid, cage-like nature of the fused ring system. Analysis of these and other analogs, such as N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide and 3,5-dithiatricyclo[5.2.1.02,6]decan-4-one, reveals key structural features that can be extrapolated to the target compound. mdpi.commdpi.com
Key structural parameters obtained from crystallographic studies of analogs include:
Ring Conformation: The norbornane (B1196662) moiety typically exhibits a boat conformation, while the fused five-membered ring adopts an envelope or twisted conformation.
Bond Lengths and Angles: The C-C bond lengths and C-C-C bond angles within the strained framework often deviate from ideal sp³ values, providing a quantitative measure of the ring strain.
Crystal Packing: In the solid state, molecules pack in a specific arrangement determined by intermolecular forces such as van der Waals interactions and, if applicable, hydrogen bonds. For the target ketone, weak C-H···O interactions would likely play a role in the crystal lattice.
Table 3: Selected Crystallographic Data for a Tricyclo[5.2.1.02,6]decane Analog (Data from 5-Methyl-3-oxotricyclo[5.2.1.02,6]dec-8-ene-6-carboxylic acid) iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.807(1) |
| b (Å) | 12.872(2) |
| c (Å) | 20.950(3) |
| Volume (ų) | 2105.3(5) |
| Z (Molecules per unit cell) | 8 |
Synthetic Utility of 2s,6r Tricyclo 5.2.1.02,6 Decan 3 One and Its Derivatives As Chiral Building Blocks
Precursors in Natural Product Total Synthesis
The rigid, polycyclic framework of (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one and its derivatives has established it as a valuable chiral building block in the asymmetric synthesis of complex natural products. Its stereochemically defined structure provides a template for the introduction of multiple stereocenters, significantly simplifying synthetic routes to intricate molecular architectures.
Application in (+)-Coronafacic Acid Synthesis
Derivatives of the tricyclo[5.2.1.02,6]decane scaffold have been instrumental in the total synthesis of (+)-coronafacic acid, a phytotoxin involved in plant-pathogen interactions. A key strategy involves the transformation of an enantiopure tricyclo[5.2.1.02,6]decan-10-one derivative into an optically pure cis-hydrindane (B1200222). scispace.comrsc.org This transformation is achieved through a Haller-Bauer type cleavage reaction, which effectively unbridges the trinorbornyl system to reveal the desired hydrindane core. scispace.comrsc.org The resulting cis-hydrindane intermediate is then further elaborated through a series of functional group manipulations to afford the natural product, (+)-coronafacic acid. scispace.com This approach highlights the utility of the tricyclic system in providing a stereocontrolled entry into key carbocyclic frameworks of natural products. rsc.org
Role in (+)-Coriolin Total Synthesis
The tricyclic scaffold has also played a crucial role in a formal total synthesis of (+)-coriolin, a hirsutane-type sesquiterpenoid antibiotic. nih.gov The synthetic strategy involves the oxidative cleavage of the double bond within a tricyclo[5.2.1.02,6]decan-10-one derivative. scispace.comrsc.org This cleavage, followed by necessary functional group adjustments, leads to the formation of an optically pure diquinane. scispace.comrsc.org This diquinane is a recognized advanced intermediate in the established total synthesis of (+)-coriolin, thus constituting a formal synthesis of the natural product. scispace.comrsc.org
Intermediacy in Other Complex Polycyclic Natural Product Syntheses
The synthetic utility of the tricyclo[5.2.1.02,6]decane framework extends beyond the synthesis of coronafacic acid and coriolin. The readily available and inexpensive endo-tricyclo[5.2.1.02,6]deca-3,8-diene, a precursor to the title ketone, has been widely explored as a foundational building block for a variety of natural products. scispace.com Furthermore, derivatives such as enantiopure hydroisoquinolones, synthesized from the tricyclic scaffold, are valuable intermediates for the synthesis of complex indole (B1671886) alkaloids. rsc.org The ability to restructure and modify this carbocyclic building block provides access to a diverse range of molecular frameworks, making it a cornerstone in the strategic synthesis of many polycyclic natural products. scispace.com
Development of Enantiopure Hydrindanes and Hydroisoquinolones from the Tricyclic Scaffold
A significant application of the tricyclo[5.2.1.02,6]decane system lies in its stereocontrolled conversion to enantiopure cis-hydrindanes and cis-hydroisoquinolones. scispace.comrsc.org These motifs are core structures in numerous biologically active compounds.
The synthesis of optically pure cis-hydrindanes is effectively achieved by employing the Haller-Bauer reaction on tricyclo[5.2.1.02,6]decan-10-one derivatives. scispace.comrsc.org This key step facilitates the cleavage of a carbon-carbon bond in the bridged system, leading to the formation of the fused bicyclic hydrindane structure with high stereocontrol. scispace.com
In a further elegant transformation, enantiopure cis-hydrindanone intermediates can be converted into cis-hydroisoquinolones. scispace.comrsc.org This is accomplished through the photorearrangement of oxaziridines derived from the hydrindanone. rsc.org The resulting hydroisoquinolones are valuable chiral building blocks, particularly for the synthesis of complex indole alkaloids. rsc.org
Exploitation as a Synthetic Equivalent for Cyclopentadienone Systems
The tricyclo[5.2.1.02,6]deca-4,8-dien-3-one system, a close derivative of the title compound, serves as a stable and versatile synthetic equivalent for the highly reactive and transient cyclopentadienone. acs.org The norbornene framework effectively masks the reactive diene system of cyclopentadienone, allowing for controlled functionalization. acs.org
Treatment of a bridgehead-functionalized derivative, such as a bromide, with a base generates a norbornene-annulated cyclopentadienone in situ. acs.org This transient species can then be trapped in various ways. Depending on the reaction conditions, it can undergo regioselective nucleophilic addition or participate in Diels-Alder cyclization reactions. acs.org This strategy significantly expands the synthetic utility of cyclopentadienone chemistry by providing a practical method for its generation and subsequent reaction. acs.org
Application in the Construction of Peptidomimetics and Other Complex Organic Scaffolds
The rigid, conformationally constrained structure of the tricyclo[5.2.1.02,6]decane skeleton makes it an attractive scaffold for the design of peptidomimetics and other complex molecular architectures. beilstein-journals.org
An enantioselective synthesis has been developed to produce tricyclic amino acid derivatives based on a 4-azatricyclo[5.2.1.02,6]decane framework. beilstein-journals.org The rigid, bowl-shaped backbone of these unnatural amino acids makes them promising candidates for inducing β-turns in peptides. beilstein-journals.org Such building blocks are of considerable interest as they can enhance metabolic stability and introduce novel structural motifs into peptides and proteins. beilstein-journals.org
The versatility of the tricyclic system is also demonstrated in its use for constructing other complex organic scaffolds. For instance, related bicyclo[2.2.2]octene systems can undergo tandem pinacol (B44631) rearrangement-ene reactions to form highly functionalized tricyclo[5.3.1.01,5]undecane systems, which can be further transformed into spirocyclic frameworks. nih.gov These examples underscore the potential of using rigid polycyclic systems to rapidly build molecular complexity for applications in medicinal chemistry and materials science. nih.gov
Functionalized Derivatives in Advanced Materials (e.g., as monomers for specialized polymers)
The rigid tricyclic scaffold of this compound serves as a valuable chiral building block in the synthesis of functionalized derivatives that are utilized as monomers in the creation of advanced polymers. The specific stereochemistry of this ketone can be transferred to its derivatives, influencing the properties of the resulting polymeric materials. These specialized polymers find applications in fields requiring high performance, such as optical devices, 3D printing, and dental composites.
The synthetic utility of this compound lies in its conversion to polymerizable functional groups, most notably (meth)acrylates. This transformation typically involves the reduction of the ketone functionality to an alcohol, followed by esterification with (meth)acrylic acid or its derivatives. The resulting monomers, possessing the bulky and rigid tricyclodecane core, can then be polymerized to yield materials with unique characteristics.
One of the key derivatives is Tricyclo[5.2.1.02,6]decanedimethanol diacrylate (TCDDA), a multifunctional monomer known for its excellent hydrolytic stability. researchgate.net While a direct synthetic pathway from this compound is not extensively documented in publicly available literature, the synthesis of the parent diol, Tricyclo[5.2.1.02,6]decanedimethanol, from precursors like dicyclopentadiene (B1670491) is established. google.comnih.gov The reduction of the ketone in this compound would lead to the corresponding diol, which can then be functionalized to the diacrylate monomer. The incorporation of the chiral tricyclic structure is anticipated to influence the polymer's macroscopic properties.
Polymers derived from TCDDA and related monomers exhibit several desirable properties for advanced material applications. The sterically hindered cyclic structure contributes to low volume shrinkage during polymerization, which is crucial for applications requiring high precision, such as in 3D printing and dental fillings. researchgate.net Furthermore, these polymers are known for their high refractive index, making them suitable for use in optical coatings and lenses where control over light transmission and reflection is important. sigmaaldrich.comchemicalbook.com
The presence of the bulky tricyclodecane moiety in the polymer side chains also enhances the thermal stability and mechanical properties of the material. This leads to polymers with a high glass transition temperature (Tg), meaning they retain their rigidity and dimensional stability at elevated temperatures.
The table below summarizes the properties and applications of polymers derived from functionalized tricyclodecane monomers.
| Monomer Derivative | Key Polymer Properties | Applications |
| Tricyclo[5.2.1.02,6]decanedimethanol diacrylate | Low polymerization shrinkage, High refractive index, Good hydrolytic stability | 3D printing resins, Dental composites, Optical coatings |
| Tricyclo[5.2.1.02,6]decanyl (meth)acrylate | High thermal stability, Enhanced toughness | Specialty plastics, Flame retardants |
While the direct impact of the (2S,6R) stereochemistry on the properties of these specific polymers is a subject for further detailed research, the use of enantiopure monomers is a known strategy to influence polymer architecture and, consequently, its physical and mechanical characteristics. bham.ac.uk The controlled spatial arrangement of the bulky tricyclic side groups in polymers derived from this compound could lead to materials with tailored optical activity, improved mechanical strength, and distinct thermal behaviors compared to their racemic counterparts.
Future Directions and Emerging Research Avenues in 2s,6r Tricyclo 5.2.1.02,6 Decan 3 One Chemistry
Novel Catalytic Approaches for Asymmetric Synthesis
The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven significant research into asymmetric synthesis. For the tricyclo[5.2.1.02,6]decane skeleton, future efforts are increasingly focused on developing novel catalytic systems that can deliver high stereoselectivity efficiently and sustainably.
One promising avenue is the expanded use of biocatalysis. Enzymatic kinetic resolutions, for instance, have proven effective for producing enantiopure derivatives. An efficient kinetic resolution of 3,10-dioxygenated tricyclo[5.2.1.02,6]decane derivatives has been achieved through transesterification using lipase (B570770) PS immobilized on Celite. scispace.com This approach provides access to optically pure building blocks crucial for the synthesis of natural products. scispace.com Future research will likely explore a wider range of enzymes, including engineered variants with enhanced substrate specificity and reactivity, to access different stereoisomers of the tricyclodecanone core. Furthermore, the application of Baeyer-Villiger monooxygenases (BVMOs) for the desymmetrization of prochiral tricyclic ketones represents a powerful strategy for generating chiral lactones, which are valuable synthetic intermediates. thieme-connect.de
In addition to biocatalysis, the development of new transition metal catalysts is a central theme. Modern hydroformylation methods, which use rhodium compounds complexed with water-soluble organic phosphorus (III) ligands, offer a pathway to functionalized tricyclodecane systems from dicyclopentadiene (B1670491). google.com Future work will likely focus on designing chiral ligands for these metal centers to induce asymmetry during the C-C bond-forming process, thereby enabling direct asymmetric hydroformylation and related reactions.
Table 1: Selected Catalytic Approaches for Tricyclo[5.2.1.02,6]decane Derivatives
| Catalytic Method | Catalyst/Enzyme | Reaction Type | Application/Significance |
|---|---|---|---|
| Enzymatic Kinetic Resolution | Lipase PS on Celite | Transesterification | Preparation of enantiopure 3,10-dioxygenated tricyclo[5.2.1.02,6]decane derivatives. scispace.com |
| Biocatalytic Oxidation | Cyclohexanone Monooxygenase (CHMO) | Baeyer-Villiger Oxidation | Potential for asymmetric synthesis of lactones from tricyclic ketones. thieme-connect.de |
Exploration of Unconventional Reaction Pathways and Tandem Processes
Moving beyond established synthetic routes, researchers are exploring unconventional reaction pathways to build and modify the tricyclo[5.2.1.02,6]decan-3-one scaffold. These novel methods aim to improve synthetic efficiency, reduce step counts, and access previously unattainable molecular diversity.
Tandem processes, where multiple bond-forming events occur in a single operation, are particularly attractive. For example, a process for producing 3(4),8(9)-dihydroxymethyl-tricyclo[5.2.1.02,6]decane involves a two-stage hydroformylation of dicyclopentadiene followed by hydrogenation, streamlining the synthesis of this useful derivative. google.com Future research could focus on developing one-pot tandem reactions that combine cyclization, functionalization, and stereocontrol to rapidly assemble complex molecules from simple precursors. Intramolecular [4+2] cycloadditions, for instance, have been used to construct the core of sordaricin, a molecule with a related polycyclic framework, suggesting the potential of such strategies for the tricyclodecane system. researchgate.net
The restructuring of the rigid tricyclic framework through cleavage reactions is another area of active investigation. The Haller-Bauer reaction, a base-induced cleavage of non-enolizable ketones, has been employed to transform tricyclo[5.2.1.02,6]decan-10-one derivatives into optically pure cis-hydrindanes. scispace.comrsc.org This strategic unbridging of the trinorbornyl system demonstrates how the inherent strain of the scaffold can be harnessed for productive chemical transformations. scispace.com Similarly, exploring reactions like decarboxylative halogenation on tricyclodecane carboxylic acids could provide novel routes to functionalized derivatives. acs.org
Interdisciplinary Research with Theoretical and Computational Methods
The integration of theoretical and computational chemistry is becoming indispensable for understanding and predicting the behavior of complex molecules like (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one. These methods provide insights into reaction mechanisms, transition state geometries, and thermodynamic properties that are often difficult to probe experimentally.
High-level composite computational methods (e.g., G3MP2B3, CBS-QB3) and density functional theory (DFT) have been used to determine key thermochemical properties of the parent exo-tricyclo[5.2.1.02,6]decane. nih.gov These studies provide accurate values for enthalpies of formation and C-H bond dissociation energies at various positions on the ring, which is crucial information for planning radical-based functionalization reactions. nih.gov
Computational models are also being developed to predict stereochemical outcomes. For example, studies on the diastereoselectivity of nucleophilic additions to tricyclo[5.2.1.02,6]decan-10-ones have revealed that the facial selectivity is governed by subtle orbital interactions, such as antiperiplanar and vicinal σ → πC=O interactions, rather than simple steric effects. nih.govacs.org Future research will likely involve more sophisticated molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods to model enzyme-catalyzed reactions and to design catalysts with enhanced selectivity for the tricyclodecanone core.
Table 2: Application of Computational Methods in Tricyclo[5.2.1.02,6]decane Chemistry
| Computational Method | Property/Phenomenon Studied | Key Finding |
|---|---|---|
| DFT, G3MP2B3, CBS-QB3 | Thermodynamic parameters and C-H bond energies of exo-tricyclo[5.2.1.02,6]decane. nih.gov | Provided accurate enthalpies of formation and site-specific bond energies. nih.gov |
Development of Structure-Reactivity Relationships for Predictive Synthesis
A central goal in modern organic chemistry is to move from empirical observation to predictive design. Developing robust structure-reactivity relationships (SRRs) for the this compound system is key to achieving this. SRRs correlate specific structural or electronic features of a molecule with its chemical reactivity, enabling chemists to forecast the outcome of unknown reactions.
For the tricyclodecanone skeleton, understanding how remote substituents influence the reactivity of the carbonyl group is a critical area of research. Computational studies have shown that π-facial selectivity in the reduction of these ketones is highly sensitive to orbital effects dictated by the rigid framework. nih.govacs.org By systematically modifying the substituents on the tricyclic core and correlating these changes with reaction rates and selectivities, predictive models can be built. These models can be qualitative, based on mechanistic principles, or quantitative (QSRR), using statistical analysis of experimental and computational data. nih.gov
Future work in this area will involve high-throughput experimentation to rapidly screen the reactivity of a library of tricyclodecanone derivatives under various conditions. The resulting data, when combined with computational descriptors of the molecules, can be used to train machine learning algorithms. These algorithms could ultimately predict the optimal substrate, reagents, and conditions to achieve a desired chemical transformation, significantly accelerating the discovery of new synthetic routes and functional molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S,6R)-Tricyclo[5.2.1.0²,⁶]decan-3-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer: Common synthetic approaches include intramolecular cycloadditions or ring-closing metathesis of precursor molecules. Stereochemical control is achieved through chiral catalysts (e.g., asymmetric organocatalysis) or stereoselective reaction conditions (e.g., temperature, solvent polarity). For reproducibility, document catalyst loading, reaction time, and purification steps (e.g., column chromatography with chiral stationary phases) .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of (2S,6R)-Tricyclo[5.2.1.0²,⁶]decan-3-one?
- Methodological Answer: High-resolution NMR (¹H/¹³C, COSY, NOESY) is critical for stereochemical assignment, while X-ray crystallography provides definitive structural confirmation. Purity is assessed via GC-MS or HPLC with chiral columns. Cross-validate results with computational NMR chemical shift predictions (e.g., DFT-based tools) to resolve ambiguities .
Q. What are the key physicochemical properties (e.g., solubility, stability) of (2S,6R)-Tricyclo[5.2.1.0²,⁶]decan-3-one, and how do they impact experimental design?
- Methodological Answer: Determine solubility in common solvents (e.g., DMSO, chloroform) using gravimetric analysis. Assess thermal stability via TGA/DSC. These properties guide solvent selection for reactions, crystallization, and biological assays. Pre-screen storage conditions (e.g., inert atmosphere, low temperature) to prevent degradation .
Q. How can researchers ensure reproducibility in synthesizing (2S,6R)-Tricyclo[5.2.1.0²,⁶]decan-3-one across different laboratories?
- Methodological Answer: Standardize protocols using detailed reaction logs (e.g., exact stoichiometry, inert atmosphere procedures). Share raw spectral data and chromatograms in open-access repositories. Conduct round-robin tests between labs to identify critical variables (e.g., humidity, reagent purity) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of (2S,6R)-Tricyclo[5.2.1.0²,⁶]decan-3-one in novel reaction environments?
- Methodological Answer: Employ density functional theory (DFT) to model transition states and reaction pathways. Molecular dynamics simulations can predict solvent effects. Validate predictions with kinetic studies (e.g., Eyring plots) and isotopic labeling experiments to track mechanistic steps .
Q. What strategies resolve contradictions in reported biological activities of (2S,6R)-Tricyclo[5.2.1.0²,⁶]decan-3-one across studies?
- Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line differences, assay protocols). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments with stricter controls .
Q. What advanced analytical methods are required to detect environmental degradation products of (2S,6R)-Tricyclo[5.2.1.0²,⁶]decan-3-one?
- Methodological Answer: Use LC-HRMS with non-targeted screening to identify transformation products. Employ isotope-labeled standards (e.g., deuterated analogs) for quantification in complex matrices. Validate findings with in silico fragmentation tools (e.g., CFM-ID) .
Q. How can researchers design experiments to probe the stereoelectronic effects of (2S,6R)-Tricyclo[5.2.1.0²,⁶]decan-3-one in catalysis?
- Methodological Answer: Synthesize diastereomers and compare their catalytic efficiencies via kinetic isotopic effects (KIEs). Use X-ray absorption spectroscopy (XAS) to study electronic interactions. Pair experimental data with NBO (Natural Bond Orbital) analysis to correlate structure with function .
Table 1: Key Research Findings and Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
